molecular formula C36H60N12O11 B14262581 H-Lys-Val-Ser-Asn-Arg-Phe-Ser-OH CAS No. 158329-15-8

H-Lys-Val-Ser-Asn-Arg-Phe-Ser-OH

Cat. No.: B14262581
CAS No.: 158329-15-8
M. Wt: 836.9 g/mol
InChI Key: LDZQNLUJASTTMD-FNARAVPISA-N
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Description

The compound H-Lys-Val-Ser-Asn-Arg-Phe-Ser-OH is a peptide consisting of the amino acids lysine, valine, serine, asparagine, arginine, phenylalanine, and serine. Peptides like this one are often studied for their potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys-Val-Ser-Asn-Arg-Phe-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like This compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and consistency. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

H-Lys-Val-Ser-Asn-Arg-Phe-Ser-OH: can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, such as the hydroxyl group of serine.

    Reduction: This reaction can reduce disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or performic acid.

    Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine derivatives, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

H-Lys-Val-Ser-Asn-Arg-Phe-Ser-OH: has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for therapeutic applications, such as in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of H-Lys-Val-Ser-Asn-Arg-Phe-Ser-OH depends on its specific biological activity. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins. This binding can trigger a cascade of molecular events, leading to the desired biological response. The exact molecular targets and pathways involved vary based on the peptide’s structure and function.

Comparison with Similar Compounds

Similar Compounds

    H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH:

    H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Lys-Leu-Ser-Ser-Ile-Glu-Ser-Asp-Val-OH: A peptide used in neurological research.

Uniqueness

H-Lys-Val-Ser-Asn-Arg-Phe-Ser-OH: is unique due to its specific amino acid sequence, which determines its distinct biological activity and potential applications. Its combination of amino acids allows it to interact with specific molecular targets, making it valuable for various research and therapeutic purposes.

Properties

CAS No.

158329-15-8

Molecular Formula

C36H60N12O11

Molecular Weight

836.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C36H60N12O11/c1-19(2)28(48-29(52)21(38)11-6-7-13-37)34(57)46-25(17-49)33(56)45-24(16-27(39)51)32(55)43-22(12-8-14-42-36(40)41)30(53)44-23(15-20-9-4-3-5-10-20)31(54)47-26(18-50)35(58)59/h3-5,9-10,19,21-26,28,49-50H,6-8,11-18,37-38H2,1-2H3,(H2,39,51)(H,43,55)(H,44,53)(H,45,56)(H,46,57)(H,47,54)(H,48,52)(H,58,59)(H4,40,41,42)/t21-,22-,23-,24-,25-,26-,28-/m0/s1

InChI Key

LDZQNLUJASTTMD-FNARAVPISA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

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